![molecular formula C10H8N2O3 B2905280 7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one CAS No. 83414-08-8](/img/structure/B2905280.png)

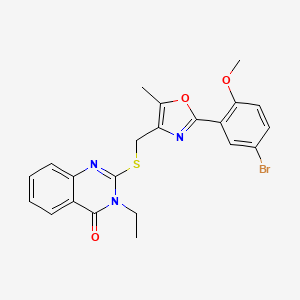

7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Wastewater Treatment

The genus Nitrospira is significant in nitrification, a key process for nitrogen removal in wastewater treatment plants (WWTP). These microorganisms are versatile and can adapt to various conditions, which is crucial for efficient wastewater treatment .

Molecular Machines

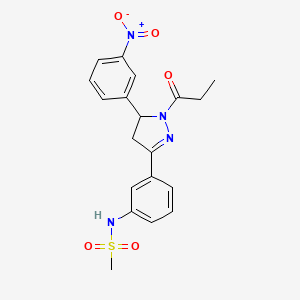

Indoline spiropyrans: , such as 7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one, are used as building blocks in the design of molecular machines. These machines can change their geometric parameters and molecular dipole moment, responding to stimuli like electromagnetic irradiation or acidity changes .

Smart Material Production

Spiropyrans are promising for creating smart materials due to their photochromic properties. They can switch between two isomers with UV or visible light, which is useful for developing dynamic materials with applications in various fields .

Sensing Environmental and Biological Molecules

The structural features of spiropyrans allow them to sense environmental and biological molecules. This makes them suitable for use in sensor systems that can detect changes in light, temperature, pH, and the presence of metal ions .

Photopharmacology

Spiropyrans have potential applications in photopharmacology. They can be used to design drug delivery systems that respond to light, enabling controlled release of medications in targeted areas .

Molecular Electronics and Nanomachinery

Due to their ability to undergo reversible transformations, spiropyrans are explored for use in molecular electronics and nanomachinery. They can function as switches or motors at the nanoscale, which is essential for the development of miniaturized devices .

Catalytic Atroposelective Functionalization

The compound can be used in catalytic atroposelective functionalization of indolines and indoles. This process is important for synthesizing bioactive compounds and natural alkaloids with specific chiral properties .

Photochromic Dye Applications

Spiropyran-based photochromic dyes, which include derivatives of 7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one, are applied to protein fibers like wool. They offer good water solubility, substantivity, and washing fastness, making them suitable for textile coloration .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-10(4-5-10)6-2-1-3-7(12(14)15)8(6)11-9/h1-3H,4-5H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNHPFQNNJDKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C(=CC=C3)[N+](=O)[O-])NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile](/img/structure/B2905198.png)

![Ethyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2905201.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2905204.png)

![1H-Pyrazol-3-amine, 5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B2905207.png)

![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2905209.png)

![5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2905215.png)